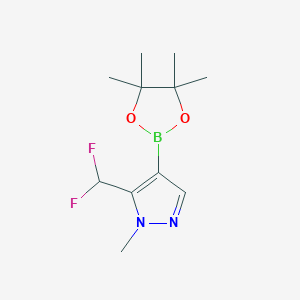

5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

The compound 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, a heterocyclic aromatic amine. Its structure features:

- A tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- A difluoromethyl (-CF₂H) substituent at position 5, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

- A methyl group at position 1, reducing steric hindrance while maintaining stability .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing bioactive molecules via C–C bond-forming reactions.

Properties

IUPAC Name |

5-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BF2N2O2/c1-10(2)11(3,4)18-12(17-10)7-6-15-16(5)8(7)9(13)14/h6,9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFWNWXICZUCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197909-47-8 | |

| Record name | 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Boronic Ester Formation: The final step involves the formation of the boronic ester group through a reaction with pinacol borane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and suitable aryl halides for Suzuki-Miyaura reactions.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of methyl-substituted pyrazole.

Substitution: Formation of various aryl-substituted pyrazoles.

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and notable applications in medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

5-(Difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown promise in medicinal chemistry due to its potential as a bioactive compound. Research indicates that it may exhibit:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Antimicrobial Properties : The compound's unique structure may enhance its efficacy against various bacterial strains.

Agricultural Chemistry

In agricultural applications, this compound is being investigated for its potential use as:

- Pesticides : Its reactive boron-containing structure makes it a candidate for developing new classes of pesticides that are both effective and environmentally friendly.

- Herbicides : Research is ongoing to evaluate its efficacy in controlling weed species without harming crops.

Material Science

The incorporation of 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole into polymers and other materials may enhance properties such as:

- Thermal Stability : Its presence could improve the thermal stability of materials used in high-temperature applications.

- Conductivity : The compound's electronic properties may be leveraged to develop conductive materials for electronic applications.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant cytotoxicity against breast and lung cancer cells.

Case Study 2: Agricultural Applications

Research conducted at an agricultural university explored the application of boron-containing compounds in crop protection. The findings demonstrated that formulations containing this pyrazole derivative effectively reduced pest populations while maintaining crop yield integrity.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The difluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 1-(Difluoromethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole

- Empirical Formula : C₁₀H₁₅BF₂N₂O₂ (MW: 244.05 g/mol) .

- Key Differences : Difluoromethyl at position 1 instead of 4. This positional isomer alters electronic distribution, making the boronate group slightly less reactive due to reduced electron-withdrawing effects at the coupling site.

- Applications : Similar utility in cross-coupling, but metabolic pathways may differ due to substituent orientation.

b. 1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole

- CAS : 761446-44-0; Purity : 98% .

- Key Differences : Lacks the difluoromethyl group. The absence of fluorine reduces lipophilicity (clogP ~1.5 vs. ~2.2 for the target compound) and oxidative stability.

- Applications : Widely used in pesticide intermediates, where fluorination is unnecessary .

c. 4-(Tetramethyl-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole

Steric and Functional Group Modifications

a. 1-Isopropyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole

b. 4-(Tetramethyl-dioxaborolan-2-yl)-1-(3-trifluoromethylphenethyl)-1H-pyrazole

Physicochemical Properties and Reactivity

*clogP estimated via computational modeling.

Research Findings and Trends

- Reactivity: Fluorinated pyrazole boronates exhibit slower coupling kinetics than non-fluorinated analogs due to electron-withdrawing effects but offer superior product stability .

- Market Availability : Over 60 global suppliers list pyrazole boronate derivatives, with prices ranging from $50–$200/g depending on purity and substituents .

Biological Activity

5-(Difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : CHBFNO

- Molecular Weight : 276.06 g/mol

- CAS Number : 1218790-53-4

These properties indicate that it contains boron, which is often associated with unique reactivity and biological interactions.

Research indicates that compounds containing boron can interact with biological macromolecules, such as proteins and nucleic acids. The presence of the difluoromethyl group may enhance lipophilicity and influence the compound's ability to penetrate cellular membranes. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates, which can be crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives. In vitro assays demonstrated that 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.3 | |

| A549 (Lung Cancer) | 12.0 |

The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis typically involves:

- Cyclocondensation : Starting materials like acetoacetate derivatives and hydrazines form the pyrazole core, followed by functionalization (e.g., difluoromethylation via electrophilic fluorinating agents) .

- Boronic Ester Introduction : Suzuki-Miyaura coupling precursors are prepared by reacting halogenated pyrazoles with pinacolborane or via Pd-catalyzed borylation. For example, 3-bromo-5-chloropyrazole derivatives can react with trifluoromethyl chloride and formaldehyde under alkaline conditions to introduce the boronate group .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (DMF/EtOH mixtures) ensures high purity .

Advanced: How can reaction conditions be optimized to enhance the stability of the tetramethyl-1,3,2-dioxaborolan-2-yl group during synthesis?

- Catalyst Selection : Pd(PPh₃)₄ in degassed DMF/H₂O mixtures minimizes boronate ester hydrolysis while enabling efficient coupling .

- Temperature Control : Maintaining reflux temperatures below 80°C prevents thermal decomposition of the boronate moiety .

- Moisture-Free Environment : Anhydrous solvents and inert gas (N₂/Ar) atmospheres reduce hydrolysis risks .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., difluoromethyl splitting at ~δ 5.5–6.5 ppm). ¹⁹F NMR confirms fluorinated groups .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., B–O bond distances in the dioxaborolan ring) .

- IR Spectroscopy : Carboxylic acid derivatives show C=O stretches at ~1700 cm⁻¹, while boronate esters exhibit B–O vibrations near 1350 cm⁻¹ .

Advanced: How can discrepancies between experimental and computational spectroscopic data be resolved?

- DFT Calculations : Compare theoretical (B3LYP/6-311++G(d,p)) and experimental NMR/IR data to identify conformational differences .

- Solvent Effects : Simulate solvent environments (e.g., DMSO or CHCl₃) in computational models to align with experimental conditions .

- Dynamic Effects : Account for tautomerism or rotational barriers in pyrazole derivatives that may cause signal splitting .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring?

- Directing Groups : Electron-withdrawing substituents (e.g., -CF₃) at position 3 direct electrophilic attacks to position 4/5 .

- Metal-Mediated Coupling : Pd-catalyzed cross-couplings (e.g., with aryl halides) selectively modify the boronate-bearing position .

- Protection/Deprotection : Temporary protection of the boronate group (e.g., with diols) allows functionalization of other sites .

Basic: What are the key stability considerations for storing this compound?

- Moisture Sensitivity : Store in desiccators with silica gel to prevent boronate hydrolysis .

- Light/Temperature : Amber glass vials and refrigeration (4°C) mitigate thermal and photolytic degradation .

- Incompatible Substances : Separate from strong oxidizers (e.g., peroxides) to avoid exothermic reactions .

Advanced: How can researchers analyze potential decomposition products under reactive conditions?

- LC-MS Monitoring : Track boronate ester hydrolysis (e.g., formation of boric acid or pyrazole alcohols) .

- TGA/DSC : Thermogravimetric analysis identifies decomposition onset temperatures (typically >150°C for boronate esters) .

- Isolation Techniques : Centrifugation or filtration isolates insoluble byproducts (e.g., dimerized boroxines) .

Advanced: What computational tools aid in predicting the reactivity of the boronate group in cross-coupling reactions?

- Molecular Orbital Analysis : HOMO/LUMO plots (using Gaussian) predict nucleophilic/electrophilic sites .

- Docking Studies : Simulate transition states in Suzuki-Miyaura couplings to optimize ligand-Pd interactions .

- Solubility Parameters : COSMO-RS models estimate solvent compatibility for reaction design .

Basic: How is the purity of the compound validated before use in catalysis or medicinal chemistry studies?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .

- Elemental Analysis : Match experimental C/H/N/F percentages with theoretical values (e.g., ±0.3% tolerance) .

- Melting Point Consistency : Sharp melting ranges (<2°C variation) confirm crystalline purity .

Advanced: What mechanistic insights explain the electron-withdrawing effects of the difluoromethyl group on pyrazole reactivity?

- Hammett Constants : The -CF₂H group (σp ≈ 0.43) increases ring electrophilicity, facilitating nucleophilic aromatic substitutions .

- NBO Analysis : Reveals hyperconjugative interactions between C-F σ* orbitals and the pyrazole π-system, stabilizing intermediates .

- Kinetic Studies : Competitive reaction rates (e.g., vs. -CH₃ analogs) quantify substituent effects on activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.